Boc-pro-gly-OH
Overview
Description
Boc-Pro-Gly-OH, also known as Boc-Gly-Pro, is a dipeptide with the molecular formula C12H20N2O5 . It is an essential intermediate material in synthetic polypeptide . The IUPAC name for this compound is (2S)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylic acid .
Synthesis Analysis
The synthesis of this compound involves a reaction between Boc-Gly-Osu and HPrOOH under certain conditions . This process produces Boc-Gly-Pro-OH, which is then used to synthesize Boc-Gly-Pro-Osu. The Boc-Gly-Pro-Osu synthesized by this process meets requirements on content, contents of relative matters, residual quantity of solvent, and others .Molecular Structure Analysis
The molecular weight of this compound is 272.30 g/mol . The InChIKey is CMSBRKBRYYDCFQ-QMMMGPOBSA-N . The Canonical SMILES is CC©©OC(=O)NCC(=O)N1CCCC1C(=O)O .Chemical Reactions Analysis
This compound can be used for the esterification reaction to synthesize N-Boc amino acid esters for peptide chemistry . It can also be used for the synthesis of tripeptide H-Gly-Pro-Glu-OH, analogs of neuroprotective drugs .Physical and Chemical Properties Analysis
This compound has a molecular weight of 272.30 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 5 . The Exact Mass is 272.13722174 g/mol .Scientific Research Applications
Peptide Enolates and Alkylation of Glycine Residues : Boc-protected tripeptides, such as Boc-Leu-Gly-Pro-Leu-OH, have been used to study the alkylation of glycine residues via dilithium azadienediolates. These peptides are prepared by conventional methods or by direct benzylation, demonstrating the potential for backbone modification through Li enolates, leading to the production of peptide derivatives with various side chains from a given precursor (Bossler & Seebach, 1994).
Crystal Structure Studies : The crystal structure of peptides like Boc-Pro-Leu-Gly-NH2 has been analyzed, revealing features like cis conformation of the tertiary amide group and semi-extended prolyl residue. Such studies help in understanding peptide conformations and their potential applications in drug design and biomolecular interactions (Valle et al., 1989).
Peptide Coupling Reactions : Boc-protected amino acids like Boc-Val-OH have been coupled with peptides such as H-Pro-Gly-Val-Gly-OBzl, demonstrating the use of HOBt in suppressing side reactions and increasing yield in peptide synthesis. This underscores the importance of Boc-pro-gly-OH in efficient peptide bond formation and its applications in synthesizing complex peptides (Prasad, Iqbal, & Urry, 2009).
Synthesis of Polypeptides : The use of Boc-protected peptides in the synthesis of collagen-like oligopeptides and their subsequent covalent bridging to form polypeptides demonstrates the role of this compound in producing biomimetic materials, which can be significant in biomedical applications (Roth, Heppenheimer, & Heidemann, 1979).
Proline Hydroxylation Studies : Boc-protected peptides, such as BOC-Ala-Pro-Gly-OMe, have been used to study substrates for protocollagen proline hydroxylase. This research aids in understanding the enzymatic synthesis of hydroxyproline and its role in collagen formation and stability (Lorenzi, Blout, Kivirikko, & Prockop, 1969).
Gold(I) Bioconjugates with Non-Proteinogenic Amino Acids : this compound derivatives have been used to create gold(I) bioconjugates, which exhibit significant cytotoxic activity against various tumor cell lines. This showcases the potential of this compound in developing novel anticancer agents (Gutiérrez, Cativiela, Laguna, & Gimeno, 2016).
Mechanism of Action
While the specific mechanism of action for Boc-Pro-Gly-OH is not detailed in the search results, it is known that amino acids and amino acid derivatives influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Future Directions
Properties
IUPAC Name |
2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5/c1-12(2,3)19-11(18)14-6-4-5-8(14)10(17)13-7-9(15)16/h8H,4-7H2,1-3H3,(H,13,17)(H,15,16)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJXCLBLFPFXEN-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427195 | |
Record name | BOC-PRO-GLY-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51785-82-1 | |
Record name | BOC-PRO-GLY-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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